4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid
Description
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and two carboxylic acid groups attached to a benzene ring
Properties
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJFZCPPVNOOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691897 | |
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-80-2 | |
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to form a hydrogen-substituted derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce hydrogen-substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
- 3,4-Dichlorobenzoic acid
- 3,5-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
Comparison: 4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid is unique due to the presence of both chloro and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of two carboxylic acid groups can enhance its solubility in water and its ability to form hydrogen bonds, which can be advantageous in certain applications .
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